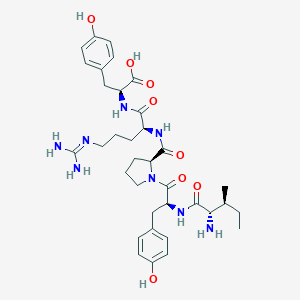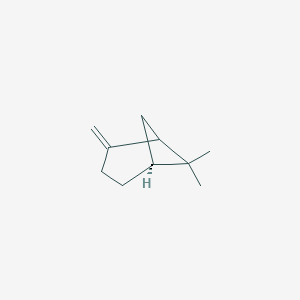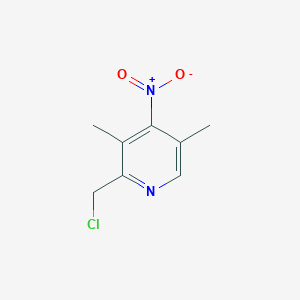
2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine
概要
説明
2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine (CMN-4) is a nitropyridine compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used in the synthesis of a variety of compounds, and it has been used in the study of biochemical and physiological effects.
科学的研究の応用
Synthesis of Thiophene Derivatives
Scientific Field
Organic Chemistry
Application Summary
This compound is used in the synthesis of thiophene derivatives, which are crucial in medicinal chemistry, agrochemistry, and materials science.
Methods and Procedures
A one-pot three-component reaction involving acetylacetone, aryl isothiocyanate, and 2-chloromethyl derivatives in the presence of K2CO3 produces thiophenes.
Results and Outcomes
The synthesized thiophenes exhibit excellent to good antibacterial activity against Gram-negative microorganisms and moderate to low antifungal activity .
Production of Epoxy Resins
Scientific Field
Industrial Chemistry
Application Summary
The compound can be transformed into epichlorohydrin, a precursor for the production of epoxy resins used in plastics, glues, and elastomers.
Methods and Procedures
The transformation process involves several steps, including the addition of hypochlorous acid and treatment with base to yield the epoxide.
Results and Outcomes
The resulting epichlorohydrin is a key ingredient in creating various industrial materials with enhanced properties .
Reagent in Industrial Chemistry
Application Summary
As a chloromethyl compound, it serves as a crucial reagent in various industrial chemical processes.
Methods and Procedures
It is used in reactions requiring a chloromethyl group, contributing to the synthesis of a wide range of chemical products.
Results and Outcomes
The use of this compound in industrial processes leads to the efficient production of diverse chemicals with high purity .
Development of Porous Polymers
Scientific Field
Polymer Chemistry
Application Summary
This compound can be used in the synthesis of hyper cross-linked polymers (HCPs), which are porous materials with a wide range of applications.
Methods and Procedures
The synthesis involves Friedel-Craft reactions, where the compound acts as a crosslinker to create a highly porous structure.
Results and Outcomes
HCPs synthesized using this method have high surface areas and porosity, making them suitable for gas storage, water treatment, and catalysis .
Anticancer Agent Synthesis
Scientific Field
Medicinal Chemistry
Application Summary
The compound is a precursor in the synthesis of quinazolinone derivatives, which have shown promise as anticancer agents.
Methods and Procedures
The compound undergoes condensation reactions to form quinazolinones, which are then tested for antiproliferative activity against various cancer cell lines.
Results and Outcomes
Some quinazolinone derivatives exhibit significant antiproliferative activities, with potential for development into anticancer drugs .
Epoxy Resin Production
Application Summary
It serves as a building block for the production of epichlorohydrin, a key ingredient in the manufacture of epoxy resins.
Methods and Procedures
The compound is transformed through a series of reactions, including chlorination and epoxidation, to produce epichlorohydrin.
Results and Outcomes
The resulting epichlorohydrin is crucial for creating various industrial materials, such as plastics and glues, with enhanced mechanical properties .
特性
IUPAC Name |
2-(chloromethyl)-3,5-dimethyl-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-5-4-10-7(3-9)6(2)8(5)11(12)13/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDCRETVAXMALU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1[N+](=O)[O-])C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459057 | |
| Record name | 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine | |
CAS RN |
153476-68-7 | |
| Record name | 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




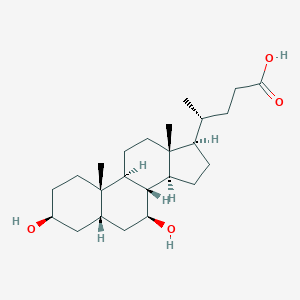
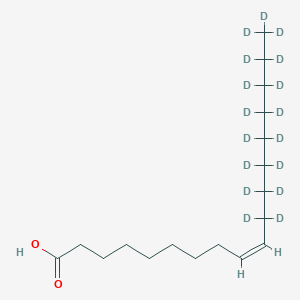
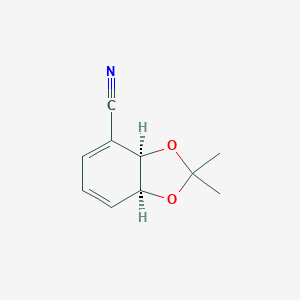



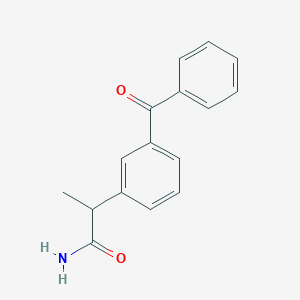
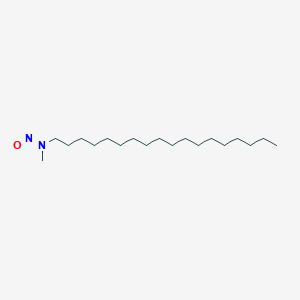
![2-[3-(4-Methylbenzoyl)phenyl]propanoic acid](/img/structure/B122657.png)
